Benzyl (2-((2-amino-4-methoxyphenyl)(phenyl)amino)-2-oxoethyl)carbamate
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Overview
Description
The compound you’re asking about is a complex organic molecule. It contains a benzyl group, an amide group, and an amino group, among others. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions this compound could undergo would depend on its exact structure and the conditions under which it’s reacted. The presence of functional groups like the amide and amino groups suggest it could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .Scientific Research Applications
Antimitotic Agents
Benzyl carbamates, similar to the one , have been studied for their antimitotic properties. For example, chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, a compound structurally related to benzyl carbamates, have shown to be active in several biological systems with the S-isomer being more potent than the R-isomer. This demonstrates the potential of such compounds in antimitotic applications (Temple & Rener, 1992).
Physico-Chemical Properties in Beta-Adrenolytics
The physico-chemical properties of compounds similar to benzyl carbamates have been studied, especially in the context of potential ultra-short beta-adrenolytic activity. These studies focus on understanding the relationship between the structure and biological activity of such drugs, highlighting the importance of these compounds in developing new medications (Stankovicová et al., 2014).
Cholinesterase Inhibitors
A library of novel 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, related to benzyl carbamates, has been designed to serve as potential acetyl- and butyrylcholinesterase inhibitors. These compounds have shown promise in vitro, indicating their potential therapeutic applications in diseases where cholinesterase inhibition is beneficial (Kos et al., 2021).
Electrophilic Amination
Benzyl carbamates have been used in electrophilic amination studies. For instance, methyl N-(hydroxyphenyl)carbamates and methyl N-(4-methoxyphenyl)carbamate have been reacted with sodium azide to afford various amino carbamates. These studies contribute to the broader understanding of electrophilic amination mechanisms (Velikorodov et al., 2020).
Hydro-Lipophilic Properties
Investigations into the hydro-lipophilic properties of benzyl carbamates, like those of 4-aminosalicylanilides, have been conducted. These studies are crucial for understanding how the lipophilicity of such compounds affects their biological activity, which is essential for drug development (Jankech et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other compounds with a 2-aminothiazole scaffold, which are known to have broad pharmacological activity .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways related to cancer cell proliferation .
Result of Action
Compounds with similar structures have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl N-[2-(N-(2-amino-4-methoxyphenyl)anilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-29-19-12-13-21(20(24)14-19)26(18-10-6-3-7-11-18)22(27)15-25-23(28)30-16-17-8-4-2-5-9-17/h2-14H,15-16,24H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJGSHPPZVKMNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(C2=CC=CC=C2)C(=O)CNC(=O)OCC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801120871 |
Source
|
Record name | Carbamic acid, N-[2-[(2-amino-4-methoxyphenyl)phenylamino]-2-oxoethyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801120871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1381947-84-7 |
Source
|
Record name | Carbamic acid, N-[2-[(2-amino-4-methoxyphenyl)phenylamino]-2-oxoethyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1381947-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-[(2-amino-4-methoxyphenyl)phenylamino]-2-oxoethyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801120871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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